Quinolin-6-yl acetate

Description

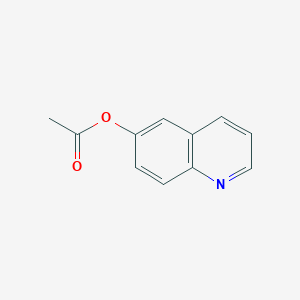

Structure

3D Structure

Properties

IUPAC Name |

quinolin-6-yl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8(13)14-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXCPQHXDLLGAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332683 |

Source

|

| Record name | quinolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24306-33-0 |

Source

|

| Record name | quinolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Quinolin-6-yl Acetate: A Technical Guide for Advanced Drug Discovery

Executive Summary

This guide provides an in-depth technical overview of Quinolin-6-yl acetate (6-Acetoxyquinoline), a pivotal heterocyclic intermediate for professionals in pharmaceutical research and development. We move beyond basic data to explore the compound's strategic value, detailing its synthesis, comprehensive structural characterization, and rationale for its application in medicinal chemistry. This document serves as a practical resource, offering validated protocols and expert insights to leverage this compound as a versatile scaffold in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This nitrogen-containing heterocycle is the foundational core of numerous approved drugs, demonstrating a vast spectrum of pharmacological activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][4][5]

Within this class, derivatives of 6-hydroxyquinoline are of particular interest. The hydroxyl group at the 6-position provides a reactive handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).[6] this compound, the acetylated form of 6-hydroxyquinoline, represents a key derivative. The acetate group serves two primary strategic functions:

-

As a Stable Protecting Group: It masks the reactive phenolic hydroxyl group, allowing for chemical modifications at other positions of the quinoline ring. The acetate is readily cleaved under mild basic conditions to regenerate the hydroxyl group for subsequent reactions.

-

As a Bioactive Moiety: In drug discovery screening, the acetate itself can modulate the physicochemical properties of the parent molecule, influencing its solubility, lipophilicity, and interaction with biological targets.[6]

This guide provides the necessary technical framework for synthesizing, characterizing, and strategically employing this compound in drug discovery campaigns.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and computed physicochemical parameters for this compound are summarized below. This data is essential for reaction planning, analytical method development, and preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment.

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| Synonyms | 6-Acetoxyquinoline, 6-Quinolyl acetate | [7] |

| CAS Number | 24306-33-0 | [7][8] |

| Molecular Formula | C₁₁H₉NO₂ | [7][8] |

| Molecular Weight | 187.19 g/mol | [7] |

| Monoisotopic Mass | 187.06332 Da | [9] |

| Appearance | Expected to be a solid | - |

| Storage | Sealed in dry, 2-8°C | [8] |

| Computed LogP (XlogP) | 2.0 - 2.16 | [8][9] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [8] |

| Hydrogen Bond Donors | 0 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

| Rotatable Bonds | 1 | [8] |

Synthesis and Purification: A Validated Protocol

3.1. Synthetic Rationale and Causality

The most direct and efficient synthesis of this compound is the O-acetylation of its precursor, 6-hydroxyquinoline.[10] This reaction is a classic esterification of a phenol. Acetic anhydride is employed as the acetylating agent, and a tertiary amine base, typically pyridine, is used as the solvent and catalyst.[11]

The causality behind this choice of reagents is clear:

-

Acetic Anhydride: A highly reactive and commercially available source of the acetyl group.

-

Pyridine: Serves a dual purpose. It acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium intermediate. Secondly, it functions as a base to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.[11]

Purification via silica gel column chromatography is the standard and most effective method for removing unreacted starting material, excess reagents, and byproducts, yielding the product with high purity required for subsequent applications.

3.2. Detailed Experimental Protocol: Acetylation of 6-Hydroxyquinoline

This protocol is a self-validating system. Successful execution, confirmed by the characterization methods in Section 4, ensures the synthesis of the target compound.

Materials:

-

6-Hydroxyquinoline (1.0 equiv.)

-

Acetic Anhydride (Ac₂O, 1.5 equiv.)

-

Dry Pyridine (10 mL per gram of 6-hydroxyquinoline)

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated Aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 6-hydroxyquinoline (1.0 equiv.) in dry pyridine.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add acetic anhydride (1.5 equiv.) dropwise to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, carefully pour the reaction mixture into ice-cold 1 M HCl. This step neutralizes the pyridine.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine. The washes remove residual pyridine, acid, and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

3.3. Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure is non-negotiable in chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural assignment. The following represents exemplar data anticipated for a successfully synthesized sample of this compound.

4.1. ¹H NMR Spectroscopy

-

Rationale: Proton NMR provides information on the number of distinct proton environments and their connectivity through spin-spin coupling. For this compound, we expect to see signals corresponding to the aromatic protons of the quinoline ring and a characteristic singlet for the acetyl methyl group.

-

Exemplar Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | dd | 1H | H-2 |

| ~8.15 | d | 1H | H-4 |

| ~8.05 | d | 1H | H-8 |

| ~7.60 | d | 1H | H-5 |

| ~7.50 | dd | 1H | H-7 |

| ~7.45 | dd | 1H | H-3 |

| 2.35 | s | 3H | -OCOCH₃ |

-

Interpretation: The key diagnostic signal is the singlet at ~2.35 ppm, integrating to 3 protons, which is characteristic of the methyl protons of an acetate group. The downfield signals in the aromatic region (~7.4-8.9 ppm) correspond to the seven protons on the quinoline core, with multiplicities dictated by their coupling to adjacent protons.

4.2. ¹³C NMR Spectroscopy

-

Rationale: Carbon NMR reveals the number of unique carbon environments in the molecule. The presence of a carbonyl carbon from the ester and the carbons of the quinoline ring are key features.

-

Exemplar Data (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~169.5 | C=O (ester carbonyl) |

| ~151.0 | C-2 |

| ~148.0 | C-6 |

| ~145.0 | C-8a |

| ~135.5 | C-4 |

| ~130.0 | C-8 |

| ~128.5 | C-4a |

| ~125.0 | C-5 |

| ~122.0 | C-3 |

| ~118.5 | C-7 |

| ~21.0 | -OCOC H₃ |

-

Interpretation: The signal at ~169.5 ppm is definitive evidence of the ester carbonyl carbon. The signal at ~21.0 ppm corresponds to the methyl carbon of the acetate group. The remaining nine signals in the aromatic region (~118-151 ppm) account for all the carbons of the quinoline ring system.

4.3. FTIR Spectroscopy & Mass Spectrometry

-

Rationale: IR spectroscopy identifies functional groups via their vibrational frequencies. Mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Exemplar Data Summary:

| Technique | Key Feature | Expected Value | Interpretation |

| FTIR (KBr) | C=O Stretch (Ester) | ~1760 cm⁻¹ | Confirms presence of the ester carbonyl group.[12] |

| C-O Stretch | ~1200-1250 cm⁻¹ | Confirms the C-O single bond of the ester.[12] | |

| MS (EI) | Molecular Ion [M]⁺ | m/z = 187 | Corresponds to the molecular weight of C₁₁H₉NO₂.[9] |

| Key Fragment | m/z = 145 | Loss of ketene (-CH₂CO) from the molecular ion, a characteristic fragmentation of aryl acetates, resulting in the 6-hydroxyquinoline radical cation. |

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an end-product drug but rather a strategic intermediate. Its value lies in its potential to generate diverse libraries of novel compounds for biological screening.

5.1. Role as a Protected Intermediate

The primary application is to use the acetyl group as a robust protecting group for the 6-hydroxyl moiety. This allows chemists to perform reactions that would otherwise be incompatible with a free phenol, such as metal-catalyzed cross-couplings or nucleophilic substitutions on other parts of the quinoline scaffold. Subsequent deacetylation under mild basic conditions (e.g., K₂CO₃ in methanol) cleanly unmasks the phenol for further derivatization.

5.2. A Scaffold for Structure-Activity Relationship (SAR) Studies

This compound is an excellent starting point for building a focused library of 6-substituted quinoline analogues. The ester can be hydrolyzed to 6-hydroxyquinoline, which can then be subjected to various reactions (e.g., Williamson ether synthesis) to install a wide range of functional groups at the 6-position. This systematic modification is crucial for probing the SAR of a lead compound and optimizing its potency, selectivity, and pharmacokinetic properties.

Caption: Strategy for using this compound in SAR studies.

5.3. Potential Biological Screening

Given the broad bioactivity of the quinoline core, this compound itself, or derivatives synthesized from it, are prime candidates for screening in assays targeting:

-

Oncology: Many quinoline-based compounds function as kinase inhibitors.[4][6]

-

Infectious Diseases: The quinoline scaffold is famous for antimalarial drugs like chloroquine and antibacterial fluoroquinolones.[1][2]

-

Neurodegenerative Diseases: Certain quinoline derivatives have been investigated for their potential in treating conditions like Alzheimer's disease.[1]

Safety, Handling, and Storage

Professionals handling this compound should adhere to standard laboratory safety protocols.

-

Hazard Identification: Classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.[8]

Conclusion

This compound is a compound of significant strategic value for medicinal chemists and drug development scientists. Its straightforward synthesis, stable nature, and position as a key intermediate for the versatile 6-hydroxyquinoline scaffold make it an essential tool. This guide has provided the core technical knowledge—from a validated synthetic protocol and detailed spectroscopic analysis to its strategic applications in SAR studies—necessary to effectively integrate this compound into advanced research and development programs.

References

-

The Royal Society of Chemistry. (2018). Supplementary Information. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459602, this compound. Retrieved from [Link]

-

MySkinRecipes. Methyl 2-(quinolin-6-yl)acetate. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]

-

PrepChem.com. Synthesis of A. 6-Hydroxyquinoline. [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

PubChemLite. This compound (C11H9NO2). [Link]

- Google Patents. WO2015057655A1 - Selectively substituted quinoline compounds.

-

American Elements. 2-(Quinolin-6-yl)acetic acid | CAS 5622-34-4. [Link]

- Google Patents.

- Google Patents.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Google Patents.

-

13-C NMR Chemical Shift Table.pdf. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

Wang, Y., et al. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. [Link]

-

Kumar, S., et al. (2009). Biological activities of quinoline derivatives. PubMed. [Link]

-

Bentham Science. Biological Activities of Quinoline Derivatives. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Vravnik, K., et al. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

-

GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]

- Google Patents. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.

-

Wiley Online Library. (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. [Link]

-

Ayalew, E. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information. [Link]

-

MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline. NIST WebBook. [Link]

-

Clinicaltrials.eu. Pancreatic carcinoma – Overview of Information and Clinical Research. [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline. NIST WebBook. [Link]

-

SpectraBase. Quinoline. [Link]

-

Al-Hussain, S. A., & El-Faham, A. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11374, 6-Hydroxyquinoline. Retrieved from [Link]

-

Organic Syntheses. 3-hydroxyquinoline. [Link]

-

Zhang, Y., et al. (n.d.). 5-(Chloromethyl)quinolin-8-yl acetate. National Center for Biotechnology Information. [Link]

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | C11H9NO2 | CID 459602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 10. 6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Synthesis and characterization of Quinolin-6-yl acetate

An In-depth Technical Guide to the Synthesis and Characterization of Quinolin-6-yl Acetate

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] this compound, an ester derivative of 6-hydroxyquinoline, serves as a key intermediate and a valuable molecular probe in the development of novel quinoline-based compounds. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, followed by a detailed protocol for its structural elucidation and purity assessment using modern analytical techniques. The causality behind experimental choices is explained, ensuring that the described protocols are robust, reproducible, and self-validating for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinoline Moiety

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery.[4][5] Its presence in natural alkaloids like quinine, the first effective treatment for malaria, spurred over a century of research into its derivatives.[6] The rigid, planar structure of the quinoline ring system allows for effective π-π stacking interactions with biological targets such as DNA and protein active sites, while the nitrogen atom provides a site for hydrogen bonding and salt formation, enhancing pharmacokinetic properties.[7]

Quinoline derivatives exhibit a remarkable breadth of biological activities, including:

-

Anticancer: Inducing apoptosis and inhibiting topoisomerase II.[2][8]

-

Antimicrobial: Effective against multidrug-resistant bacteria and fungi.[2][9]

-

Antiviral & Antiparasitic: Forming the basis for drugs like chloroquine.[6][10]

-

Anti-inflammatory and Cardiovascular: Demonstrating a wide range of other therapeutic potentials.[1][11]

This compound (also known as 6-acetoxyquinoline) is a derivative that functionalizes the 6-position of the quinoline ring. The acetate group can serve as a protecting group for the phenol, a prodrug moiety to improve bioavailability, or a synthetic handle for further elaboration. Understanding its synthesis and characterization is fundamental for any research program focused on developing 6-substituted quinoline drugs.

Synthesis of this compound

The most direct and efficient method for synthesizing this compound is through the esterification of its precursor, 6-hydroxyquinoline.

Synthesis Pathway Overview

The reaction involves the acetylation of the phenolic hydroxyl group of 6-hydroxyquinoline. Acetic anhydride is the preferred acetylating agent for this transformation due to its high reactivity, operational simplicity, and the fact that the byproduct, acetic acid, is easily removed. The reaction is typically performed in the presence of a base to neutralize the acid byproduct or can be driven by heat. A similar, well-established procedure is used for the acetylation of other hydroxyquinoline derivatives, demonstrating the robustness of this method.[12]

Caption: Reaction scheme for the synthesis of this compound.

Rationale for Experimental Design

-

Choice of Starting Material: 6-Hydroxyquinoline is the logical precursor.[13] If not commercially available, it can be synthesized from the more common 6-methoxyquinoline by demethylation using a strong acid like hydrobromic acid (HBr).[14]

-

Choice of Acetylating Agent: Acetic anhydride is chosen over acetyl chloride for safety and convenience. Acetyl chloride is highly reactive and produces corrosive HCl gas, requiring stricter handling conditions. Acetic anhydride is less volatile and its byproduct is weaker acetic acid.

-

Reaction Conditions: Refluxing provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe. The procedure is adapted from the successful synthesis of analogous acetoxyquinolines.[12]

Detailed Experimental Protocol

Materials:

-

6-Hydroxyquinoline (1.0 eq)

-

Acetic Anhydride (5-10 eq, serves as reagent and solvent)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 6-hydroxyquinoline (e.g., 2.0 g, 13.8 mmol).

-

Add an excess of acetic anhydride (e.g., 15 mL).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[15]

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the cooled mixture into a beaker containing cold deionized water (e.g., 200 mL) with stirring. This will quench the excess acetic anhydride.

-

A precipitate will form. Continue stirring until the precipitate solidifies.

-

Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Collect the solid product by vacuum filtration and wash thoroughly with a large amount of deionized water.

-

Dry the crude product in a vacuum oven.

-

For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a solid.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized product is a critical step. A combination of spectroscopic and physical methods provides a self-validating system for characterization.

Caption: Workflow for the characterization of this compound.

Physical Properties

The physical properties of this compound provide a preliminary assessment of its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [16][17] |

| Molecular Weight | 187.19 g/mol | [16][17] |

| Appearance | Solid (predicted) | - |

| CAS Number | 24306-33-0 | [16][17] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.[18] Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy: The spectrum will show distinct signals for the aromatic protons of the quinoline ring and the methyl protons of the acetate group. The chemical shifts are influenced by the electronic effects of the nitrogen atom and the ester group.[7][19]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |

| H-methyl (CH₃) | ~2.3 - 2.4 | Singlet (s) | N/A | Isolated methyl group protons. |

| H-2 | ~8.8 - 8.9 | Doublet of doublets (dd) | J ≈ 4.2, 1.7 | Ortho to ring nitrogen. |

| H-3 | ~7.4 - 7.5 | Doublet of doublets (dd) | J ≈ 8.3, 4.2 | Coupled to H-2 and H-4. |

| H-4 | ~8.1 - 8.2 | Doublet of doublets (dd) | J ≈ 8.3, 1.7 | Coupled to H-3 and H-2. |

| H-5 | ~7.9 - 8.0 | Doublet (d) | J ≈ 9.0 | Ortho to the ester group. |

| H-7 | ~7.5 - 7.6 | Doublet of doublets (dd) | J ≈ 9.0, 2.5 | Coupled to H-5 and H-8. |

| H-8 | ~7.7 - 7.8 | Doublet (d) | J ≈ 2.5 | Meta to the ester group. |

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data, confirming the carbon skeleton.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-methyl (CH₃) | ~21 | Typical for acetate methyl carbon. |

| C=O (Ester) | ~169 | Carbonyl carbon of the ester. |

| C-2 | ~150 | Carbon adjacent to nitrogen. |

| C-3 | ~122 | Aromatic CH. |

| C-4 | ~136 | Aromatic CH. |

| C-4a (Quaternary) | ~148 | Bridgehead carbon. |

| C-5 | ~129 | Aromatic CH. |

| C-6 | ~148 | Carbon attached to the ester oxygen. |

| C-7 | ~122 | Aromatic CH. |

| C-8 | ~119 | Aromatic CH. |

| C-8a (Quaternary) | ~128 | Bridgehead carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[20]

-

Expected Molecular Ion (M⁺•): For C₁₁H₉NO₂, the expected monoisotopic mass is 187.0633 Da.[21] A high-resolution mass spectrum (HRMS) should confirm this value.

-

Key Fragmentation: A prominent peak is expected corresponding to the loss of the acetyl group (ketene, CH₂=C=O, 42 Da), resulting in a fragment ion [M-42]⁺• at m/z ≈ 145. This fragment corresponds to the 6-hydroxyquinoline radical cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[22][23]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~1765-1750 | C=O Stretch | Ester Carbonyl (Key Signal) |

| ~1600-1450 | C=C & C=N Stretch | Aromatic Ring |

| ~1220-1180 | C-O Stretch | Ester C-O (Key Signal) |

The most diagnostic peaks are the strong C=O stretch of the ester carbonyl and the C-O stretch, which confirm the successful acetylation of the hydroxyl group. The absence of a broad O-H stretch around 3200-3400 cm⁻¹ confirms the consumption of the 6-hydroxyquinoline starting material.

Applications in Research and Drug Development

This compound is more than a simple derivative; it is a versatile platform for chemical innovation.

-

Intermediate for Lead Optimization: The acetate can be readily hydrolyzed to reveal the phenol, which can then be used in etherification reactions (e.g., Williamson ether synthesis) to append various side chains, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

-

Prodrug Design: The ester functionality can act as a prodrug, designed to be cleaved in vivo by esterase enzymes to release the active phenolic compound, potentially improving oral bioavailability or modulating the drug's release profile.

-

Analytical Standard: A well-characterized sample of this compound can serve as a reference standard in metabolic studies of more complex drugs that feature this moiety.

The synthesis and rigorous characterization outlined in this guide provide the reliable foundation necessary for these advanced applications in the pursuit of novel therapeutics.

References

-

Gupta, H., Singh, R., & Gupta, R. (n.d.). Biological activities of quinoline derivatives. PubMed. Retrieved from [Link]

-

Sharma, P., Kaur, K., Chawla, A., Singh, R., & Singh, R. D. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. BEST Journals. Retrieved from [Link]

-

Jetir. (2019). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Jetir.Org. Retrieved from [Link]

-

(n.d.). Different biological activities of quinoline. Grounding AI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Gupta, H. (2012). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

-

Université du Luxembourg. (2026). This compound (C11H9NO2). PubChemLite. Retrieved from [Link]

-

Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). Retrieved from [Link]

-

Wang, D., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6653. Retrieved from [Link]

-

Patil, S. A., et al. (2020). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. Asian Journal of Chemistry, 32(7), 1609-1613. Retrieved from [Link]

-

Ghammamy, S. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo.... Retrieved from [Link]

-

(n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Grounding AI. Retrieved from [Link]

-

Al-Masoudi, N. A. L., & Mohammed, H. R. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(20), 3690. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Li, Y., & Gao, W. (2010). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Beilstein Journal of Organic Chemistry, 6, 966-972. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 6-Hydroxyquinoline. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Retrieved from [Link]

-

Wang, X. F., et al. (2008). 5-(Chloromethyl)quinolin-8-yl acetate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1519. Retrieved from [Link]

-

ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Hydroxyquinoline. PubChem. Retrieved from [Link]

-

Degu, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19352-19371. Retrieved from [Link]

-

Degu, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Retrieved from [Link]

-

Afzal, O., et al. (2020). Quinoline: An Attractive Scaffold in Drug Design. Molecules, 25(22), 5410. Retrieved from [Link]

-

Katritzky, A. R., & Jones, R. A. (1960). Infrared Spectral-Structural Correlations of Quinolines. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Mohammad Emad Azab PhD Professor (Associate) at Ain Shams University. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of five newly described bioactive chemical compounds in Methanolic extract of Mentha viridis by using gas chromatography – mass spectrometry (GC-MS). Retrieved from [Link]

-

Journal of Chemical Health Risks. (2025). Vol. 15 No. 2 (2025). Retrieved from [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Different biological activities of quinoline [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.uncw.edu [repository.uncw.edu]

- 8. researchgate.net [researchgate.net]

- 9. jetir.org [jetir.org]

- 10. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 5-(Chloromethyl)quinolin-8-yl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | C11H9NO2 | CID 459602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemscene.com [chemscene.com]

- 18. tsijournals.com [tsijournals.com]

- 19. Quinoline(91-22-5) 1H NMR spectrum [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 23. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Quinolin-6-yl Acetate (CAS: 24306-33-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-6-yl acetate, a notable member of the quinoline family, serves as a pivotal intermediate in synthetic organic chemistry and holds significant potential in the landscape of drug discovery and development. This comprehensive technical guide delves into the core scientific principles of this compound, offering a detailed exploration of its chemical and physical properties, synthesis and purification methodologies, and a thorough examination of its known and potential biological activities. This document is designed to be a definitive resource for researchers, providing not only foundational knowledge but also actionable experimental protocols and insights into its applications. The content herein is grounded in established scientific literature, ensuring technical accuracy and fostering a deeper understanding of this versatile compound.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The inherent chemical properties of the quinoline nucleus, including its ability to intercalate into DNA and interact with various enzymes, have made its derivatives attractive candidates for therapeutic agent development.[3] this compound, as a functionalized derivative, offers a reactive handle for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with tailored pharmacological profiles.[4] This guide will provide a detailed exposition of this compound, from its fundamental characteristics to its potential as a precursor in the development of novel therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, characterization, and application in research.

| Property | Value | Source |

| CAS Number | 24306-33-0 | [5] |

| Molecular Formula | C₁₁H₉NO₂ | [5] |

| Molecular Weight | 187.19 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 6-Acetoxyquinoline, 6-Quinolyl acetate | [5] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Soluble in organic solvents such as DMSO and DMF | N/A |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the esterification of 6-hydroxyquinoline with an acetylating agent. This reaction is a straightforward and efficient method for introducing the acetate functionality onto the quinoline core.

Synthetic Workflow

The synthesis proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of 6-hydroxyquinoline attacks the carbonyl carbon of the acetylating agent.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Acetylation of 6-Hydroxyquinoline

This protocol describes a robust method for the synthesis of this compound. The causality behind the choice of reagents is to ensure efficient and complete acetylation while minimizing side reactions. Acetic anhydride is a potent and readily available acetylating agent. The use of a base like pyridine or triethylamine is crucial to neutralize the acetic acid byproduct, driving the reaction to completion.

Materials:

-

6-Hydroxyquinoline

-

Acetic anhydride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-hydroxyquinoline (1 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add pyridine or triethylamine (1.5-2 equivalents) to the solution and stir at room temperature.

-

Acetylation: Slowly add acetic anhydride (1.2-1.5 equivalents) to the reaction mixture. An exothermic reaction may be observed.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

Mechanism of Action and Biological Activity

While direct and extensive biological studies on this compound are limited, the broader class of quinoline derivatives has been a subject of intense investigation, revealing a wide array of pharmacological activities. The insights gained from these studies provide a strong basis for predicting the potential biological roles of this compound.

Potential as an Enzyme Inhibitor

Quinoline-based compounds have been identified as inhibitors of various enzymes, a property attributed to the ability of the planar quinoline ring to interact with active sites and the potential for the nitrogen atom to form hydrogen bonds.[3]

-

Acetylcholinesterase (AChE) Inhibition: Several quinoline derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme critical in the pathogenesis of Alzheimer's disease.[2][6][7][8] The quinoline scaffold can interact with both the catalytic and peripheral anionic sites of the enzyme.

-

DNA Methyltransferase (DNMT) Inhibition: Some quinoline analogs have been shown to inhibit DNA methyltransferases, enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[9][10]

-

Phosphoinositide 3-kinase (PI3K) Inhibition: Derivatives of quinoline have been discovered as inhibitors of PI3Kα, a key enzyme in cell signaling pathways that is frequently mutated in cancer.[4]

Caption: Workflow for generating and screening novel quinoline derivatives.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. [9][11][12] ¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns providing information about their positions.

-

Acetyl Protons: The methyl protons of the acetate group will appear as a sharp singlet, typically in the upfield region (around δ 2.3-2.5 ppm).

¹³C NMR Spectroscopy:

-

Aromatic Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region (typically δ 120-150 ppm).

-

Carbonyl Carbon: The carbonyl carbon of the acetate group will appear in the downfield region (around δ 168-172 ppm).

-

Methyl Carbon: The methyl carbon of the acetate group will resonate in the upfield region (around δ 20-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

-

Expected Molecular Ion: [M]+ at m/z = 187.06.

-

Fragmentation: Common fragmentation pathways may include the loss of the acetyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for monitoring reaction progress. [3][13] Example HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the quinoline ring has strong absorbance (e.g., ~225 nm or 254 nm).

-

Retention Time: The retention time will be dependent on the specific gradient and column used but is expected to be in the mid-to-late eluting range due to its relatively nonpolar nature.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not readily available, the safety information for the parent compound, 6-hydroxyquinoline, and the general class of quinolines provides essential guidance. [5][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest due to its role as a versatile synthetic intermediate and its potential biological activities, which are inferred from the well-established pharmacology of the quinoline scaffold. This technical guide has provided a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its potential mechanisms of action and applications. Further research is warranted to fully elucidate the specific biological profile of this compound, which could unlock new avenues in the development of novel therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459602, this compound. Retrieved from [Link]

- Trinh, T. H. (2021). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. HETEROCYCLES, 104(2), 223.

- Yıldırım, S., Gökçe, M., & Çelik, F. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260.

- Naidoo, A. (2016). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells.

- Kelly, J. M., et al. (2006). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. Journal of Pharmacy and Pharmacology, 58(8), 1077-1084.

- Zhou, Y., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21381.

- Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6.

- Patil, P. S., et al. (2021). RP-HPLC Analytical Method Development and Validation for Newly Synthesized N-{[6-Methoxy-2-(Morpholin-4-Yl) Quinolin-3-Yl]Methyl}-4H-1,2,4-Triazol-4-Amine. International Journal of Pharmaceutical Sciences and Research, 12(8), 4345-4351.

- Hieu, D. T., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 27(19), 6299.

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

- Scarpellini, M., et al. (2020). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. International Journal of Molecular Sciences, 21(11), 3913.

- Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.

- Valente, S., et al. (2020).

- Valente, S., et al. (2020).

- Shen, R., et al. (2021). Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. Bioorganic & Medicinal Chemistry, 29, 115863.

-

National Institute of Standards and Technology. (n.d.). Quinoline. In NIST Chemistry WebBook. Retrieved from [Link]

- El-Sayed, W. M., et al. (2021). Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors. Chemical Biology & Drug Design, 97(3), 553-564.

-

Chem Help ASAP. (2023, August 12). enzyme inhibition & receptor activity curves [Video]. YouTube. [Link]

- Cavalli, A., et al. (2002). Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives. Bioorganic & Medicinal Chemistry, 10(3), 729-741.

- Pattan, S. R., et al. (2021). Novel Synthetic Approaches and Biological Evaluation of Quinoline Derivatives for Antimicrobial Resistance. International Journal of Environmental Sciences, 10(4), 1-10.

-

ResearchGate. (2024, August 7). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. Retrieved from [Link]

-

ResearchGate. (2025, August 4). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Retrieved from [Link]

- Wang, L., et al. (2013). Synthesis and biological evaluation of quinazoline and quinoline bearing 2,2,6,6-tetramethylpiperidine-N-oxyl as potential epidermal growth factor receptor(EGFR) tyrosine kinase inhibitors and EPR bio-probe agents. Bioorganic & Medicinal Chemistry Letters, 23(13), 3748-3751.

- El-Gamal, M. I., et al. (2021). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 11(43), 26867-26879.

- Valente, S., et al. (2020).

- Inestrosa, N. C., et al. (2016). Novel Triazole-Quinoline Derivatives as Selective Dual Binding Site Acetylcholinesterase Inhibitors. Molecules, 21(2), 193.

- de los Ríos, C., et al. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. International Journal of Molecular Sciences, 21(11), 3913.

- Cavalli, A., et al. (2002). Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives. Bioorganic & Medicinal Chemistry, 10(3), 729-741.

-

ResearchGate. (n.d.). Chromatograms of quinolines with internal standard (I.S.,.... Retrieved from [Link]

- Al-Blewi, F. F., et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect. Molecules, 27(9), 2661.

- Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427.

- Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.

-

ResearchGate. (n.d.). Conventional methods of quinoline synthesis. Retrieved from [Link]

-

Eduful, B. (2019, February 24). Quinoline Series: Synthesis. OpenLabNotebooks.org. [Link]

-

Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

-

ResearchGate. (2013). Quinolin-6-amines: Synthesis and biological evaluation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

-

ResearchGate. (2015, March 22). Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement. Retrieved from [Link]

-

Semantic Scholar. (n.d.). STUDIES ON THE REACTIVITY OF ISOQUINOLINE AND RELATED COMPOUNDS. 111. ADDITION REACTION OF ACETIC ANHYDRIDE WITH ISOQUINOLINE AN. Retrieved from [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Separation of 6-Hydroxyquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijsred.com [ijsred.com]

- 12. mmbio.byu.edu [mmbio.byu.edu]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Quinolin-6-yl acetate

Molecular Structure and Overview

Quinolin-6-yl acetate is the acetylated ester of 6-hydroxyquinoline. The structural confirmation of such a molecule relies on a synergistic combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) provides the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and provides structural clues through fragmentation analysis.

Caption: Workflow from synthesis to spectroscopic confirmation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, serving as a final check on the elemental composition. For aryl acetates like this compound, the most characteristic fragmentation pathway under Electron Ionization (EI) is the loss of a neutral ketene molecule (H₂C=C=O).

Predicted Mass Spectrum (Electron Ionization): The molecular formula C₁₁H₉NO₂ corresponds to a monoisotopic mass of 187.06 g/mol . [1]

| m/z | Proposed Fragment | Formula | Rationale for Prediction |

|---|---|---|---|

| 187 | [M]⁺˙ | [C₁₁H₉NO₂]⁺˙ | Molecular Ion: The intact molecule minus one electron. Should be clearly visible. |

| 145 | [M - C₂H₂O]⁺˙ | [C₉H₇NO]⁺˙ | Base Peak: Loss of neutral ketene (42 Da) is a highly favorable fragmentation for aryl acetates, resulting in the stable 6-hydroxyquinoline radical cation. This is often the most intense peak. |

| 117 | [C₉H₇NO - CO]⁺˙ | [C₈H₇N]⁺˙ | Loss of carbon monoxide (28 Da) from the m/z 145 fragment. |

| 90 | [C₈H₇N - HCN]⁺˙ | [C₇H₆]⁺˙ | Loss of hydrogen cyanide (27 Da) from the m/z 117 fragment. |

Trustworthiness through Self-Validation: The presence of a molecular ion at m/z 187 and a base peak at m/z 145 (a difference of 42 Da) is a classic signature that provides extremely high confidence in the structure of an aryl acetate.

Caption: Key fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample in the gas phase using a standard electron energy of 70 eV.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

References

-

PubChem. 6-Hydroxyquinoline . National Center for Biotechnology Information. [Link]

-

PubChem. This compound . National Center for Biotechnology Information. [Link]

- European Patent Office. MACROCYCLE COMPOUND (EP 4223368 A1).

Sources

The Synthetic Pathway to Quinolin-6-yl Acetate Derivatives: A Technical Guide for Medicinal Chemists

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][5][6] This guide provides an in-depth technical overview of the synthetic strategies for a specific and valuable subclass: quinolin-6-yl acetate and its derivatives. We will explore the foundational methods for constructing the quinoline core, detail the specific synthesis of the crucial 6-hydroxyquinoline intermediate, and provide validated protocols for the final acetylation step. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[6][7][8] This versatility has led to the development of numerous quinoline-based drugs.[5] The functionalization of the quinoline ring is a key strategy in modern medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile to enhance efficacy and selectivity.[9] The introduction of an acetate group at the 6-position, creating this compound, provides a valuable intermediate for further derivatization and serves as a building block for more complex bioactive molecules.[10]

Foundational Synthesis of the Quinoline Core

The construction of the quinoline ring system is a well-established field of organic chemistry, with several named reactions providing reliable entry points. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Skraup and Doebner-von Miller Syntheses

The Skraup synthesis is a classic and powerful method for producing unsubstituted quinolines.[11][12][13] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[5][14]

-

Causality: The sulfuric acid serves two purposes: it catalyzes the reaction and dehydrates the glycerol to form acrolein, the key electrophile.[5][13] The aniline then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to form the aromatic quinoline ring. The oxidizing agent is crucial for the final aromatization step. The reaction is notoriously exothermic, and moderators like ferrous sulfate are often added to ensure safety.[12][14]

The Doebner-von Miller reaction is a versatile modification of the Skraup synthesis that allows for the preparation of substituted quinolines.[15][16][17] Instead of glycerol, it utilizes α,β-unsaturated aldehydes or ketones, which can be prepared in situ.[15][18] This allows for the introduction of substituents onto the pyridine ring of the quinoline core.[19]

Friedländer Synthesis

The Friedländer synthesis offers a convergent and often milder route to quinolines.[20][21] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[22][23]

-

Mechanism Insight: The reaction can be catalyzed by either acid or base.[20][21] The mechanism involves an initial aldol condensation between the two carbonyl partners, followed by cyclization via Schiff base formation and subsequent dehydration to yield the quinoline product.[20][21] This method is particularly valuable for synthesizing polysubstituted quinolines with high regioselectivity.[19]

Gould-Jacobs Reaction

For the synthesis of 4-hydroxyquinoline derivatives, the Gould-Jacobs reaction is a primary choice.[24][25][26] This reaction begins with the condensation of an aniline with an alkoxymethylenemalonate ester.[25] The resulting intermediate undergoes a high-temperature thermal cyclization, followed by hydrolysis and decarboxylation to yield the 4-hydroxyquinoline.[24][27]

Logical Workflow: Major Synthetic Routes to the Quinoline Core

The following diagram illustrates the relationship between the primary named reactions used to construct the fundamental quinoline scaffold.

Caption: Major named reactions for the synthesis of the quinoline scaffold.

Synthesis of the Key Intermediate: 6-Hydroxyquinoline

The most direct route to this compound derivatives begins with the synthesis of 6-hydroxyquinoline. This can be efficiently achieved by applying the Skraup synthesis to p-aminophenol.

Protocol 1: Skraup Synthesis of 6-Hydroxyquinoline

This protocol is adapted from established Skraup procedures, using p-aminophenol as the aniline component.[28]

Materials:

-

p-Aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

An oxidizing agent (e.g., arsenic acid or nitrobenzene)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (as a moderator)

-

Sodium hydroxide (NaOH) solution

-

Appropriate organic solvents for extraction (e.g., ethyl acetate)

Procedure:

-

Preparation of the Acidic Mixture: In a large, appropriately sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully and slowly add concentrated sulfuric acid to glycerol with cooling in an ice bath. The addition is highly exothermic.

-

Addition of Reactants: To the cooled glycerol-acid mixture, add the p-aminophenol and the ferrous sulfate heptahydrate.

-

Initiation of Reaction: Add the oxidizing agent (e.g., nitrotoluenes can be used as both oxidant and solvent).[28] Heat the mixture cautiously in an oil bath. The reaction is vigorous and exothermic; maintain careful temperature control, typically starting around 100-135°C.[28]

-

Reaction Maintenance: Once the initial vigorous reaction subsides, continue heating the mixture under reflux for several hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature. Carefully dilute the mixture with water and then neutralize it with a concentrated sodium hydroxide solution while cooling in an ice bath. This step is also highly exothermic.

-

Isolation: The neutralization will precipitate the crude 6-hydroxyquinoline. The product can be isolated by filtration. Alternatively, if impurities are present, steam distillation can be employed to remove volatile byproducts before neutralization and extraction.[28]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol) to yield pure 6-hydroxyquinoline.

Synthesis of this compound and Derivatives

With 6-hydroxyquinoline in hand, the final step is a straightforward esterification to yield the target acetate. This transformation is typically achieved by acylation with acetic anhydride or acetyl chloride.

Overall Synthetic Workflow

The diagram below outlines the complete, multi-step process from starting materials to the final this compound product.

Caption: General workflow for the synthesis of this compound.

Protocol 2: Acetylation of 6-Hydroxyquinoline

This protocol describes a standard method for the O-acetylation of a phenol.

Materials:

-

6-Hydroxyquinoline

-

Acetic Anhydride ((CH₃CO)₂O)

-

A base catalyst (e.g., pyridine or triethylamine)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 6-hydroxyquinoline (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add the base catalyst (e.g., pyridine, ~2.0-3.0 eq) to the solution and stir.

-

Acylation: Cool the mixture in an ice bath (0°C). Slowly add acetic anhydride (1.2-1.5 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize the excess acetic anhydride and acid byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.

Synthesis of Derivatives: To synthesize other quinolin-6-yl ester derivatives, acetic anhydride can be replaced with other acylating agents, such as propionyl chloride, benzoyl chloride, or other relevant acid anhydrides/halides, following a similar procedure.

Summary of Synthetic Strategies

The synthesis of this compound derivatives is a multi-step process that relies on classic, robust reactions. The choice of the initial quinoline-forming reaction is critical and depends on the desired substitution pattern.

| Synthetic Method | Key Reactants | Product Type | Key Advantages | Key Limitations |

| Skraup Synthesis | Aniline, Glycerol, Oxidant | Unsubstituted or Substituted Quinolines | Powerful, uses simple starting materials. | Highly exothermic, can be violent; often requires harsh conditions.[14] |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | Versatile for creating substituted quinolines.[15] | Acid-catalyzed polymerization of carbonyls can reduce yield.[16] |

| Friedländer Synthesis | 2-Aminoaryl Carbonyl, α-Methylene Carbonyl | Highly Substituted Quinolines | Convergent, often milder conditions, good for complex derivatives.[20][29] | Requires pre-functionalized starting materials which may not be readily available. |

| Gould-Jacobs | Aniline, Malonic Ester Derivative | 4-Hydroxyquinolines | Specific and effective for 4-hydroxyquinolines.[24] | Requires very high temperatures for cyclization; multi-step process.[30] |

Conclusion

The synthesis of this compound and its derivatives is anchored in fundamental principles of heterocyclic chemistry. By leveraging classic named reactions like the Skraup or Friedländer synthesis, medicinal chemists can efficiently construct the core quinoline scaffold. The targeted synthesis of 6-hydroxyquinoline, primarily through the Skraup reaction with p-aminophenol, provides the essential precursor for a straightforward and high-yielding acetylation. The protocols and strategies outlined in this guide offer a validated and logical pathway for researchers to produce these valuable compounds, enabling further exploration of their therapeutic potential in drug discovery and development programs.

References

-

Gould–Jacobs reaction - Wikiwand. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]

-

The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

-

Quinoline: An Attractive Scaffold in Drug Design - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Current Organic Chemistry, 28(12), 1013-1033.

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

Efficient Friedlander Synthesis of Quinolines in the Presence of Sulfonyl Imidazolium Salts - Ingenta Connect. (n.d.). Retrieved January 17, 2026, from [Link]

- Synthesis of Quinolines and 2‐Functionalized Quinolines by Difluorocarbene Incorporation. (2024).

-

Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. (2025, January 15). Retrieved January 17, 2026, from [Link]

-

Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (2024, October 13). Retrieved January 17, 2026, from [Link]

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(29), 18636-18669.

-

Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst | Bentham Science Publishers. (2019, January 1). Retrieved January 17, 2026, from [Link]

-

Organocatalyzed Synthesis of Functionalized Quinolines - PubMed. (2020, January 17). Retrieved January 17, 2026, from [Link]

-

Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed. (2022, June 16). Retrieved January 17, 2026, from [Link]

-

The Catalysts-Based Synthetic Approaches to Quinolines: A Review | Bentham Science. (2024, June 24). Retrieved January 17, 2026, from [Link]

-

Friedländer synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 17, 2026, from [Link]

-

Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Methyl 2-(quinolin-6-yl)acetate - MySkinRecipes. (n.d.). Retrieved January 17, 2026, from [Link]

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved January 17, 2026, from [Link]

-

Gould-Jacobs Reaction. (n.d.). Retrieved January 17, 2026, from [Link]

-

My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11. (2021, August 24). Retrieved January 17, 2026, from [Link]

-

The Skraup Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved January 17, 2026, from [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016, July 29). Retrieved January 17, 2026, from [Link]

-

Doebner-von Miller reaction | Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Skraup reaction. (2020, September 24). Retrieved January 17, 2026, from [Link]

-

Skraup's Synthesis - Vive Chemistry - WordPress.com. (2012, November 3). Retrieved January 17, 2026, from [Link]

-

General strategies for the synthesis of quinoline derivatives. Reagents... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Conventional methods of quinoline synthesis - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Recent Advances in Transition Metal Free Synthetic Protocols for Quinoline Derivatives. (n.d.). Retrieved January 17, 2026, from [Link]

-

(a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

-

This compound | C11H9NO2 | CID 459602 - PubChem - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Various therapeutic uses of Quinoline. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Methyl 2-(quinolin-6-yl)acetate [myskinrecipes.com]

- 11. organicreactions.org [organicreactions.org]

- 12. elearning.uniroma1.it [elearning.uniroma1.it]

- 13. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 16. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Doebner-von Miller reaction | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. iipseries.org [iipseries.org]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 25. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 26. Gould-Jacobs Reaction [drugfuture.com]

- 27. youtube.com [youtube.com]

- 28. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 29. ingentaconnect.com [ingentaconnect.com]

- 30. ablelab.eu [ablelab.eu]

Biological Activity of Novel Quinolin-6-yl Acetate Analogs: From Scaffold to Therapeutic Potential

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a wide array of biologically active compounds.[1][2] This guide delves into the specific and promising domain of novel analogs derived from Quinolin-6-yl acetate. We move beyond a general overview to provide a Senior Application Scientist's perspective on the rationale behind analog design, key therapeutic activities, and the critical experimental workflows needed to validate their potential. This document focuses on the causality behind experimental choices, emphasizing the transition from a chemical scaffold to a potential therapeutic agent, with a primary focus on anticancer and antimicrobial applications.[3]

The this compound Scaffold: A Versatile Foundation

Quinoline, a bicyclic aromatic heterocycle, is a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity.[4] The historical success of quinine in treating malaria established this scaffold's therapeutic importance.[1] Modern drug discovery has expanded its application to oncology, infectious diseases, and neurodegenerative disorders.[5][6]